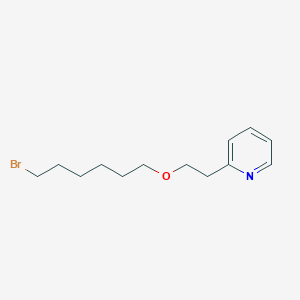

2-(2-((6-Bromohexyl)oxy)ethyl)pyridine

Description

2-(2-((6-Bromohexyl)oxy)ethyl)pyridine is a pyridine derivative featuring a 6-bromohexyloxyethyl chain attached to the pyridine ring. This compound is characterized by a terminal bromine atom on a hexyl chain, connected via an ether linkage to an ethyl group, which is directly bonded to the pyridine nitrogen . Its molecular structure (C₁₃H₁₉BrNO) enables versatility in synthetic applications, particularly as an intermediate in pharmaceutical and materials chemistry.

Synthesis: The compound is synthesized through a nucleophilic substitution reaction involving tert-butyl N-(6-bromohexyl) carbamate, K₂CO₃, NaI, and dioxane under reflux conditions, yielding 44–55% . The bromine atom serves as a reactive site for further functionalization, making it valuable in constructing cannabinoid receptor ligands and other bioactive molecules .

Properties

Molecular Formula |

C13H20BrNO |

|---|---|

Molecular Weight |

286.21 g/mol |

IUPAC Name |

2-[2-(6-bromohexoxy)ethyl]pyridine |

InChI |

InChI=1S/C13H20BrNO/c14-9-4-1-2-6-11-16-12-8-13-7-3-5-10-15-13/h3,5,7,10H,1-2,4,6,8-9,11-12H2 |

InChI Key |

YSZQBJXHVPFCFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCOCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (Compound 14)

- Structure : Features a 6-bromopyridine core fused with an oxazole ring and a piperidinyl-ethyl substituent .

- Synthesis : Prepared via condensation of acid intermediates in DMF, achieving 71% yield and a melting point of 146°C .

- Key Differences: The oxazolo[4,5-b]pyridine core introduces rigidity and planar aromaticity, contrasting with the flexible hexyl chain in the target compound.

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

2-[2-(Triethoxysilyl)ethyl]pyridine

Physicochemical and Spectral Properties

Pharmacological and Industrial Relevance

- Target Compound: Primarily used in medicinal chemistry for receptor-targeted drug design (e.g., cannabinoid receptors) .

- 2-[2-(Triethoxysilyl)ethyl]pyridine : Applied in surface modification of silica-based materials, highlighting divergent industrial utility compared to pharmaceutical-focused analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.